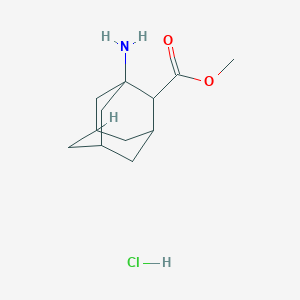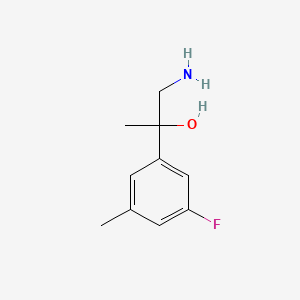
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol, also known as (1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol, is a chiral amino alcohol. Its structure consists of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring. The compound exhibits interesting properties due to its stereochemistry and functional groups.
Métodos De Preparación
Synthetic Routes:
Leimgruber-Batcho Reaction:
Custom Synthesis:
Industrial Production:
Currently, there is limited information on large-scale industrial production methods for this compound. It is primarily synthesized in research laboratories.
Análisis De Reacciones Químicas
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the fluorine substituent can yield the corresponding methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products:
- Oxidation: The corresponding ketone or aldehyde.
- Reduction: The corresponding methylated compound.
- Substitution: Various derivatives with modified substituents.
Aplicaciones Científicas De Investigación
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol finds applications in:
Medicinal Chemistry: As a building block for drug development.
Catalysis: As a chiral ligand in asymmetric synthesis.
Biological Studies: Investigating interactions with receptors and enzymes.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- As a chiral ligand, it influences stereochemistry in catalytic reactions.
Comparación Con Compuestos Similares
While 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is unique due to its fluorinated aromatic ring and chiral center, similar compounds include other amino alcohols and fluorinated derivatives.
Remember that further research and experimentation are essential to fully explore the compound’s potential and applications
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
1-amino-2-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-8(5-9(11)4-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
Clave InChI |
YINPNWBVJRSLNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C(C)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
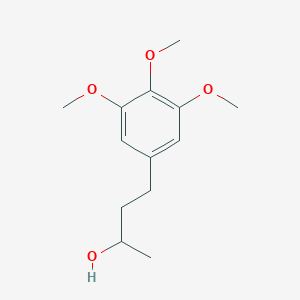
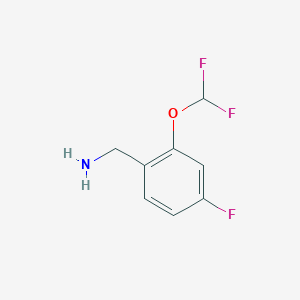
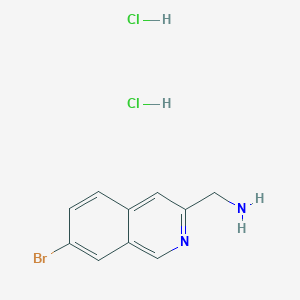
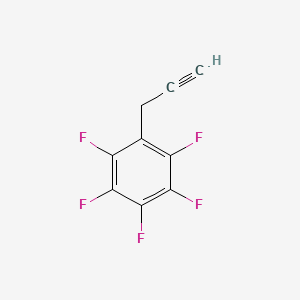
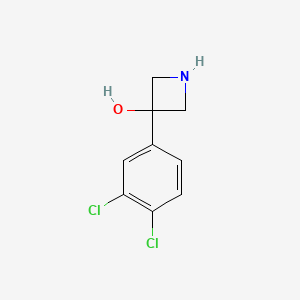


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)



![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
